molecular formula C21H24N2O5 B2520759 (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one CAS No. 896809-07-7

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Cat. No. B2520759
CAS RN: 896809-07-7
M. Wt: 384.432
InChI Key: YSFAKQMTMISJTD-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ethylene Oligomerization Catalyst

This compound has been investigated for its potential as an ethylene oligomerization catalyst. Researchers have synthesized nickel(II) complexes chelated by (amino)pyridine ligands using this compound as a precursor. These complexes exhibit promising activity in the oligomerization of ethylene, yielding mostly ethylene dimers (C₄), along with trimers (C₆) and tetramers (C₈) . The molecular structures of these complexes confirm their bis(chelated)nickel(II) nature.

RNA Modification Synthesis

The compound has also found relevance in RNA modification synthesis. Specifically, it contributes to the efficient production of 2′-O-methyl-RNA (2′OMe-RNA) and 2′-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers. Researchers engineered a nascent-strand steric gate in an archaeal DNA polymerase, allowing for the synthesis of these modified RNA sequences up to 750 nucleotides in length. These modified RNAs have applications in nucleic acid therapeutics and directed evolution .

Organic Synthesis

Bis(2-methoxyethyl) ether (also known as diglyme) is a solvent derived from this compound. It has been used in organic synthesis, particularly as a promoter for intramolecular acceptorless dehydrogenative coupling reactions. The combination of bis(2-methoxyethyl) ether and molecular oxygen serves as an efficient system for such transformations .

properties

IUPAC Name

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-11-9-23(10-12-27-2)14-17-18(24)4-3-16-20(25)19(28-21(16)17)13-15-5-7-22-8-6-15/h3-8,13,24H,9-12,14H2,1-2H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFAKQMTMISJTD-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC=NC=C3)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC=NC=C3)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

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